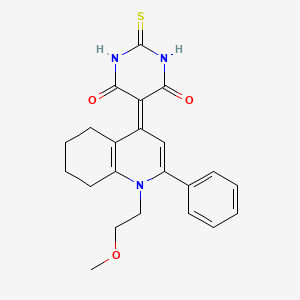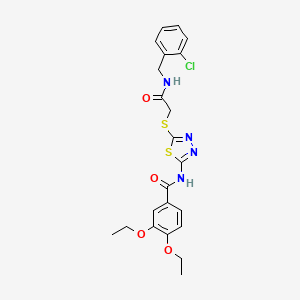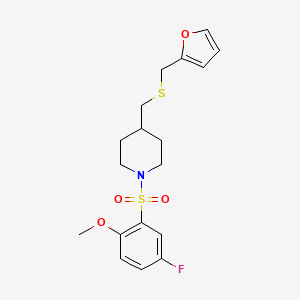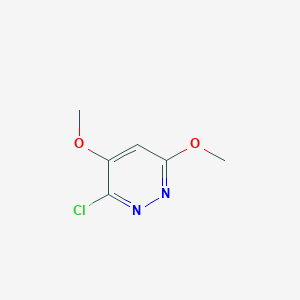![molecular formula C24H18FN3 B2426843 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-01-4](/img/structure/B2426843.png)
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives like 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves various methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, the synthesis of pyrrolo[3,4-c]quinolin-3,4-diones involves the reaction of diketene, isatin, and primary amines in ethanol in the presence of pyrazole .Molecular Structure Analysis
The 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline molecule contains a total of 53 bond(s) including 32 non-H bond(s), 27 multiple bond(s), 3 rotatable bond(s), 27 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 1 Pyrazole(s) and 1 Pyridine(s) .Chemical Reactions Analysis
Quinoline derivatives like 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline are designed and synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against the typical drugs in the market .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Quinoline serves as a crucial scaffold for lead compounds in drug development. Researchers explore its derivatives to design novel pharmaceutical agents. The pyranoquinoline ring system, found in this compound, has shown promise in targeting specific biological pathways. For instance, it can interact with enzymes, receptors, or other cellular components, making it a valuable starting point for drug design .
Antimicrobial Activity
Quinoline derivatives exhibit antimicrobial properties. Researchers investigate their potential as antibacterial, antifungal, and antiviral agents. By modifying the quinoline structure, scientists aim to enhance efficacy against specific pathogens. These compounds may play a role in combating infectious diseases .
Anticancer Potential
Studies have explored quinoline derivatives as potential anticancer agents. Their ability to interfere with cancer cell growth, apoptosis pathways, and angiogenesis makes them intriguing candidates. Researchers investigate their selectivity and safety profiles for cancer treatment .
Anti-inflammatory Effects
Quinoline compounds have shown anti-inflammatory activity. They may modulate immune responses, reduce inflammation, and alleviate symptoms associated with inflammatory diseases. Understanding their mechanisms of action can lead to therapeutic applications .
Luminescent Materials
Quinoline-based molecules exhibit fluorescence properties. Researchers utilize them in designing luminescent materials for applications such as organic light-emitting diodes (OLEDs), sensors, and imaging agents. Their tunable emission wavelengths make them valuable in optoelectronics .
Coordination Chemistry and Metal Complexes
Quinoline derivatives can form stable complexes with transition metals. These metal–quinoline complexes find applications in catalysis, sensing, and material science. Researchers explore their coordination behavior and reactivity with different metal ions .
Mécanisme D'action
While the specific mechanism of action for 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is not explicitly mentioned in the available data, quinoline derivatives are known to inhibit various enzymes . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPURYSTYWASQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2426768.png)
![4-(5-Chloro-2-methoxy-phenyl)-5-(3-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2426770.png)
![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-methylbenzamide](/img/structure/B2426771.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)
![8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426776.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)



![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)